(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane
CAS No.:
Cat. No.: VC18474713
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22O2Si |
|---|---|
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane |
| Standard InChI | InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3 |
| Standard InChI Key | JENWKUPKYMNMMA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC1CO1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane . The (R) designation specifies the absolute configuration at the stereogenic center of the oxirane ring, which is critical for enantioselective reactions. The three-dimensional structure is stabilized by the bulky tert-butyldimethylsilyl (TBS) group, which sterically shields the silicon atom while leaving the epoxide ring accessible for nucleophilic attack .
Molecular Geometry and Bonding
The compound adopts a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5°. Key structural features include:
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A silicon-oxygen bond (1.63 Å) connecting the silyl group to the ethoxy chain.
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A strained epoxide ring with a bond angle of ~60° at the oxygen atom, contributing to its high reactivity .
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Rotatable bonds in the ethoxy chain (C-O and C-C), enabling conformational flexibility .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₂Si | |
| Molecular Weight | 202.37 g/mol | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 21.8 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a nucleophilic substitution reaction between tert-butyldimethylsilyl chloride (TBSCl) and (R)-glycidol under anhydrous conditions. The reaction proceeds as follows:
Key considerations include:
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Use of Schlenk techniques to exclude moisture, preventing hydrolysis of the silyl ether.
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Catalytic bases like imidazole to scavenge HCl and drive the reaction to completion.
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate). Purity is confirmed by:
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Gas Chromatography-Mass Spectrometry (GC-MS): Retention time alignment with standards.
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Nuclear Magnetic Resonance (NMR): Distinct signals for tert-butyl (δ 0.9 ppm, singlet), epoxide protons (δ 3.1–3.4 ppm), and ethoxy chain (δ 1.6–1.8 ppm).
Reactivity and Functional Applications
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, enabling:
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Acid-Catalyzed Hydrolysis: Forms vicinal diols, useful in polyol synthesis.
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Aminolysis: Reaction with amines yields β-amino alcohols, precursors to pharmaceuticals.
Table 2: Comparative Reactivity of Epoxide Derivatives
| Substrate | Reaction Rate (k, M⁻¹s⁻¹) | Product Application |
|---|---|---|
| (R)-TBS-glycidyl ether | 0.45 | Chiral ligands |
| Unprotected glycidol | 1.20 | Polymer crosslinkers |
Silicon-Based Protecting Groups
The TBS group serves as a temporary protective moiety for alcohols in multi-step syntheses. Advantages include:
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Stability under acidic and basic conditions.
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Selective deprotection using tetra-n-butylammonium fluoride (TBAF) .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in THF, dichloromethane, and ethers; insoluble in water .
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Thermal Stability: Decomposes above 200°C, releasing silicon oxides and hydrocarbons .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption at 1250 cm⁻¹ (Si-C), 910 cm⁻¹ (epoxide ring).
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd. for C₁₀H₂₂O₂Si: 202.1389; found: 202.1389 .
Industrial and Research Applications
Asymmetric Catalysis
The compound’s chiral epoxide is employed in synthesizing enantiopure β-blockers (e.g., propranolol) and antiviral agents. For example:
Polymer Chemistry
As a crosslinker in epoxy resins, it enhances thermal stability and mechanical strength in composites.
Future Directions
Recent patents highlight its potential in metal-organic frameworks (MOFs) for gas storage . Further studies should explore its utility in flow chemistry and continuous manufacturing.
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